Product packaging for Hdac6/hsp90-IN-1(Cat. No.:)

Hdac6/hsp90-IN-1

Cat. No.: B12402859
M. Wt: 511.6 g/mol
InChI Key: HBNSYDADLFRPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HDAC6/HSP90-IN-1 is a chemical probe designed for the simultaneous inhibition of two prominent cancer therapy targets: Histone Deacetylase 6 (HDAC6) and Heat Shock Protein 90 (Hsp90). This dual-targeting strategy is grounded in the well-characterized biological interplay between these proteins; HDAC6 functions as a key deacetylase for Hsp90, and its inhibition leads to Hsp90 hyperacetylation, disrupting its chaperone function and leading to the degradation of its oncogenic client proteins. Concurrently, HDAC6 is itself a client protein of Hsp90, creating a synergistic relationship where dual inhibition can result in enhanced anti-cancer effects, including the disruption of the immunosuppressive tumor microenvironment and the degradation of oncogenic proteins. The compound's molecular weight is 511.61. The primary research applications of this compound are in oncology, particularly for investigating novel therapeutic strategies against solid tumors. Its value lies in its potential to not only directly kill cancer cells but also to modulate the tumor microenvironment by downregulating immune checkpoints like PD-L1 and reducing immunosuppressive cells, thereby enhancing anti-tumor immunity. Preclinical studies suggest that such dual inhibitors can overcome drug resistance and show synergistic efficacy when used in combination with existing immunotherapies, such as anti-PD-1 antibodies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H37N3O6 B12402859 Hdac6/hsp90-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H37N3O6

Molecular Weight

511.6 g/mol

IUPAC Name

N-[2-(2,4-dihydroxy-5-propan-2-ylbenzoyl)-1,3-dihydroisoindol-5-yl]-N'-hydroxydecanediamide

InChI

InChI=1S/C28H37N3O6/c1-18(2)22-14-23(25(33)15-24(22)32)28(36)31-16-19-11-12-21(13-20(19)17-31)29-26(34)9-7-5-3-4-6-8-10-27(35)30-37/h11-15,18,32-33,37H,3-10,16-17H2,1-2H3,(H,29,34)(H,30,35)

InChI Key

HBNSYDADLFRPNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1O)O)C(=O)N2CC3=C(C2)C=C(C=C3)NC(=O)CCCCCCCCC(=O)NO

Origin of Product

United States

Molecular and Cellular Mechanisms of Hdac6/hsp90 in 1 Action

Direct Enzymatic Inhibition of Histone Deacetylase 6 by Hdac6/hsp90-IN-1

HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a pivotal role in various cellular processes by removing acetyl groups from non-histone protein substrates. mdpi.comcellsignal.com this compound exerts a direct inhibitory effect on the enzymatic function of HDAC6.

This compound, also identified as compound 17 in some studies, has been engineered as a potent and selective dual inhibitor. medchemexpress.com The design of such dual-acting molecules is challenging because HDAC6 and HSP90 belong to different protein families with distinct binding site architectures. acs.org Successful design often incorporates a zinc-binding group (ZBG), which is essential for interacting with the catalytic zinc ion in the HDAC6 active site, along with other structural features that engage the ATP-binding pocket of HSP90. mdpi.com

Research has demonstrated that this compound exhibits potent inhibitory activity against HDAC6 with a half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range, indicating a strong binding affinity. medchemexpress.com Its selectivity profile shows a preference for HDAC6 over HSP90, though it maintains effective inhibition of both targets. medchemexpress.com

TargetIC₅₀ ValueReference
HDAC64.3 nM medchemexpress.com
HSP9046.8 nM medchemexpress.com

A primary consequence of HDAC6 inhibition is the hyperacetylation of its non-histone protein substrates. pnas.org this compound, by blocking HDAC6's deacetylase activity, induces a significant increase in the acetylation levels of key cytoplasmic proteins, including α-tubulin and cortactin. mdpi.combohrium.com

α-Tubulin: This protein is a fundamental component of microtubules, and its acetylation status is critical for microtubule stability and dynamics. mdpi.com HDAC6 specifically deacetylates α-tubulin at the Lys40 residue. mdpi.com Inhibition of HDAC6 by compounds like this compound leads to the accumulation of acetylated α-tubulin. mdpi.combohrium.com This modification is a widely used pharmacodynamic marker for HDAC6 inhibition in cells and is associated with altered cell motility and microtubule-dependent transport. mdpi.comtandfonline.com

Cortactin: As an F-actin-binding protein, cortactin is a key regulator of the actin cytoskeleton and is involved in cell motility and invasion. nih.gov HDAC6 modulates cortactin's function by deacetylating it. tandfonline.comnih.gov Inhibition of HDAC6 results in cortactin hyperacetylation, which can impair its ability to bind F-actin and consequently reduce cell migration. nih.gov

Disruption of Heat Shock Protein 90 Chaperone Function by this compound

HSP90 is an ATP-dependent molecular chaperone essential for the stability, maturation, and function of a wide array of "client" proteins, many of which are oncoproteins critical for cancer cell growth and survival. ashpublications.orgnih.gov this compound disrupts HSP90's vital chaperone activity through a multi-pronged attack.

The function of HSP90 is governed by a dynamic cycle of ATP binding and hydrolysis, which drives large conformational changes necessary for client protein activation. ashpublications.orgfrontiersin.org This cycle involves transitioning between an open, ADP-bound state and a closed, ATP-bound state. frontiersin.orgportlandpress.com this compound interferes with this process in two distinct ways:

Direct ATP-Pocket Inhibition: Like many HSP90 inhibitors, this compound is designed to bind directly to the N-terminal ATP-binding pocket of HSP90. bohrium.comembopress.org This competitive binding prevents ATP from accessing the site, thereby stalling the conformational cycle and inhibiting the chaperone's function. embopress.org

Indirect Inhibition via Hsp90 Hyperacetylation: HDAC6 is the primary deacetylase of HSP90. nih.govnih.gov By inhibiting HDAC6, this compound causes HSP90 to become hyperacetylated. bohrium.com Acetylation of HSP90, particularly at key lysine (B10760008) residues like K294, has been shown to reduce its ATP binding affinity. nih.govnih.govahajournals.org This impairment further disrupts the chaperone cycle and weakens the association of HSP90 with its client proteins and cochaperones, such as p23. cellsignal.comashpublications.orgcaymanchem.com

When the HSP90 chaperone machinery is compromised, its client proteins fail to maintain their proper conformation, become unstable, and are targeted for degradation via the ubiquitin-proteasome pathway. pnas.orgnih.govashpublications.org The dual inhibitory action of this compound leads to a profound and efficient degradation of a broad spectrum of HSP90 client proteins. bohrium.com

HSP90 Client Protein CategoryExamplesReference
Signaling KinasesAkt, c-Raf, BTK, CDK4, HER2, EGFR, Met bohrium.comnih.govbohrium.comoncotarget.comiiarjournals.org
Steroid Hormone ReceptorsGlucocorticoid Receptor (GR), Estrogen Receptor α (ERα) nih.govjneurosci.org
Transcription FactorsHIF-1α, Mutant p53 nih.gov
Other EnzymesHDAC6 bohrium.comashpublications.orgnih.govcaymanchem.combohrium.com

Investigational Pre Clinical Efficacy of Hdac6/hsp90 in 1 in Disease Models

Anti-Oncogenic Activity in In Vitro Cancer Models

The dual inhibition of HDAC6 and HSP90 is a therapeutic strategy that has been explored in the context of hematological cancers. The rationale is supported by findings that HDAC6 is an HSP90 client protein and that its inhibition can enhance the effects of HSP90 inhibitors in leukemia cells. nih.gov For instance, the combination of the HSP90 inhibitor 17-AAG and the HDAC6 inhibitor tubacin (B1663706) was found to augment the loss of viability in primary acute myeloid leukemia (AML) and chronic myeloid leukemia (CML) samples. nih.gov HSP90 itself is a critical target as it stabilizes numerous oncoproteins essential for the growth and survival of transformed cells, including those in human acute leukemia. ashpublications.orgnih.gov While the combined therapeutic approach is under investigation, specific in vitro efficacy data for the compound Hdac6/hsp90-IN-1 in hematological malignancy cell lines is not extensively detailed in published research.

This compound, also identified as compound 17 in some studies, has demonstrated significant anti-proliferative activity across a range of solid tumor cell lines. researchgate.net

In lung cancer , this compound showed potent cell growth inhibitory effects. researchgate.net Specifically, it was tested against the A549 and the EGFR-resistant H1975 non-small cell lung cancer (NSCLC) cell lines, displaying substantial activity. researchgate.net Research on a dual HDAC6/HSP90 inhibitor indicated that it can induce caspase-dependent apoptosis in lung cancer cells. researchgate.net

In Vitro Growth Inhibition of this compound in Lung Cancer Cell Lines
Cell LineCancer TypeGI₅₀ (µM)Reference
A549Non-Small Cell Lung Cancer0.76 researchgate.net
H1975EGFR-Resistant Non-Small Cell Lung Cancer0.52 researchgate.net

For prostate cancer , while specific data for this compound is limited, studies on other novel dual HDAC6/HSP90 inhibitors have shown antiproliferative effects. These compounds were effective against both androgen-responsive (LNCaP) and androgen-insensitive (PC-3) prostate cancer cell lines. nih.govnih.gov The mechanism is believed to be, at least in part, HDAC6-dependent. nih.gov

In breast cancer models, HDAC6 inhibition has been shown to trigger apoptotic cell death in cell lines such as MCF-7. oncotarget.commdpi.com Treatment with HDAC inhibitors can reverse tamoxifen (B1202) resistance by downregulating the pro-survival protein Bcl-2 and upregulating pro-apoptotic factors, thereby inducing apoptosis. nih.gov While the specific compound this compound has not been extensively reported in breast cancer lines, the general strategy of HDAC6 inhibition shows pre-clinical promise. oncotarget.com

This compound has been shown to affect key processes involved in metastasis and immune evasion. nih.govresearchgate.net

HDAC6 plays a crucial role in regulating cytoskeletal dynamics, which is essential for cell motility. nih.gov Its inhibition can lead to increased acetylation of α-tubulin, a key substrate, which impairs cancer cell migration and invasion. nih.govnih.gov In lung cancer cells, inhibition of HDAC6 has been demonstrated to suppress cell migration and invasion. koreamed.org

A significant finding is the ability of this compound to modulate the immune checkpoint protein, Programmed Death-Ligand 1 (PD-L1). researchgate.net In interferon-gamma (IFN-γ) treated H1975 lung cancer cells, this compound effectively reduced PD-L1 expression in a dose-dependent manner. researchgate.net This suggests that the dual inhibitor could potentially disrupt the immunosuppressive tumor microenvironment. nih.govresearchgate.net The mechanism involves the inhibition of the STAT1 signaling pathway, which is a known regulator of PD-L1 expression. nih.govnih.gov

Efficacy in In Vivo Pre-clinical Xenograft and Genetically Engineered Mouse Models

The in vitro anti-cancer activity of this compound has been translated into in vivo efficacy in pre-clinical models.

In a human H1975 lung cancer xenograft mouse model, this compound demonstrated noteworthy suppression of tumor growth when administered as a monotherapy. researchgate.net Furthermore, its efficacy was also observed in combination therapy with the EGFR inhibitor afatinib. researchgate.net

A particularly compelling result was observed when this compound was combined with immunotherapy. A cocktail treatment of the dual inhibitor and an anti-PD-1 antibody resulted in synergistic efficacy, achieving an 83.9% inhibition of tumor growth in a solid tumor model. nih.gov This highlights the potential of this compound not only as a direct anti-cancer agent but also as an immunosensitizer. nih.gov

In Vivo Efficacy of this compound in Solid Tumor Models
ModelTreatmentTumor Growth Inhibition (%)Reference
H1975 Lung Cancer XenograftThis compound (monotherapy)Suppression Observed researchgate.net
Solid Tumor ModelThis compound + anti-PD-1 antibody83.9 nih.gov

The mechanism of action of this compound has been confirmed in vitro through the analysis of pharmacodynamic biomarkers. Treatment of cancer cells with the compound modulated the expression of key proteins associated with the inhibition of both targets. researchgate.net

Inhibition of HDAC6 by this compound led to a significant increase in the acetylation of its substrate, α-tubulin. nih.gov Concurrently, the inhibition of HSP90 resulted in the ubiquitin-mediated degradation of its oncogenic client proteins. nih.gov In HCT116 colorectal cancer cells treated with this compound, this was evidenced by the degradation of proteins such as Src, AKT, Rb, and FAK. nih.govnih.gov These molecular changes confirm that the compound successfully engages both of its intended targets within cancer cells, leading to direct cytotoxic effects and the modulation of immune checkpoints. nih.govresearchgate.net

Neuroprotective Potential in Pre-clinical Models of Neurodegeneration

Targeting HDAC6 is a promising therapeutic avenue for a range of neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases, as well as Amyotrophic Lateral Sclerosis (ALS) and Charcot-Marie-Tooth (CMT) disease. researchgate.net The neuroprotective effects of inhibiting HDAC6 are attributed to its role in several cellular processes that are often dysregulated in these conditions. These include the degradation of protein aggregates, management of oxidative stress, and the regulation of mitochondrial and axonal transport. researchgate.net The inhibition of both HDAC6 and Hsp90 has been identified as a novel therapeutic opportunity in neurodegenerative disorders, leading to the production of neuroprotective chaperones like Hsp70 and Hsp40.

In the context of Parkinson's disease, HDAC6 has been shown to play a role in rescuing neurodegeneration mediated by polyglutamine in a manner dependent on autophagy. nih.gov Furthermore, HDAC6 can sense the accumulation of ubiquitinated protein aggregates and subsequently trigger the expression of key chaperones, such as Hsp70 and Hsp25. nih.gov

Amelioration of Protein Aggregation in Cellular Models

A hallmark of many neurodegenerative diseases is the accumulation of misfolded and aggregated proteins. nih.gov HDAC6 is a critical component of the cellular machinery that clears these cytotoxic protein aggregates. nih.govthebiogrid.org It facilitates this process through the formation of aggresomes and by promoting autophagic degradation. nih.govtandfonline.com

HDAC6 possesses a unique ubiquitin-binding domain that allows it to recognize and bind to ubiquitinated misfolded proteins. nih.govtandfonline.com This interaction is central to its role in protein quality control. Upon sensing an accumulation of ubiquitinated aggregates, HDAC6 can induce the expression of major cellular chaperones. nih.govtandfonline.com This is achieved by triggering the dissociation of a repressive complex consisting of HDAC6, Heat-Shock Factor 1 (HSF1), and Hsp90, which in turn activates HSF1. nih.gov

In a cellular model of Parkinson's disease, HDAC6 was found to regulate the levels of α-synuclein oligomers through the activation of chaperone-mediated autophagy (CMA). nih.gov This process was mediated by the deacetylation of Hsp90, which facilitated the interaction between HDAC6 and lysosome-associated membrane protein type 2A. nih.gov Specifically, the acetylation status of Hsp90 at the K489 site was identified as a critical determinant for HDAC6-induced CMA activation, the reduction of α-synuclein oligomers, and ultimately, cell survival. nih.gov Overexpression of HDAC6 in a Parkinson's disease model led to improved behavioral deficits and alleviated injury to dopaminergic neurons. nih.gov Conversely, the inhibition of HDAC6 was shown to exacerbate neurodegeneration and increase α-synuclein oligomers in a manner dependent on Hsp90. nih.gov

Cellular Model Key Findings Mechanism
Parkinson's Disease ModelHDAC6 overexpression improved behavioral deficits and protected dopaminergic neurons. nih.govRegulation of α-synuclein oligomer levels through chaperone-mediated autophagy. nih.gov
General Protein Aggregation ModelsHDAC6 senses ubiquitinated aggregates and induces chaperone expression. nih.govtandfonline.comDissociation of the repressive HDAC6/HSF1/HSP90 complex and subsequent HSF1 activation. nih.gov

Anti-Inflammatory Effects in In Vitro and In Vivo Models of Inflammation

The inhibition of HDAC6 and Hsp90 has demonstrated significant anti-inflammatory effects in various preclinical models. nih.govresearchgate.net Targeting HDAC6 has been shown to promote the suppressive activity of Foxp3+ T-regulatory (Treg) cells in models of inflammation and autoimmunity, including experimental colitis and cardiac allograft rejection. nih.gov The beneficial effects of targeting HDAC6 on Treg function are often comparable to those achieved by inhibiting Hsp90. nih.gov

Selective HDAC6 inhibitors have been shown to reduce intestinal inflammation in a dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model, an effect attributed to their impact on Foxp3+ Treg cells. researchgate.net Pan-HDAC inhibitors have also demonstrated potent anti-inflammatory activity, suggesting a broader role for HDACs in regulating inflammatory gene expression. researchgate.net

In the context of neuroinflammation, selective inhibitors of Hsp90β have been found to reduce the lipopolysaccharide (LPS)-induced production of inflammatory mediators such as nitric oxide (NO), interleukin 1 beta (IL-1β), and tumor necrosis factor-alpha (TNF-α) in microglial cells. frontiersin.org This anti-inflammatory effect was mediated through the diminished activation of NF-κB and ERK MAPK pathways. frontiersin.org Given the interplay between HDAC6 and Hsp90, these findings suggest a potential mechanism through which dual inhibitors could exert anti-neuroinflammatory effects.

Inflammation Model Key Findings Mechanism
Experimental ColitisHDAC6 inhibition promoted Treg suppressive activity and reduced inflammation. nih.govresearchgate.netEnhancement of Foxp3+ Treg cell function. nih.govresearchgate.net
Cardiac Allograft RejectionHDAC6 inhibition increased Treg suppressive activity. nih.govPromotion of Treg cell-mediated immune suppression. nih.gov
LPS-induced Neuroinflammation (Microglial cells)Selective Hsp90β inhibition reduced the production of pro-inflammatory mediators (NO, IL-1β, TNF-α). frontiersin.orgDiminished activation of NF-κB and ERK MAPK signaling pathways. frontiersin.org

Exploration in Other Pre-clinical Disease Contexts (e.g., Viral Infections)

While the primary focus of this compound and similar dual inhibitors has been on cancer and neurodegeneration, the fundamental roles of HDAC6 and Hsp90 in cellular stress responses and immune regulation suggest their potential relevance in other disease contexts, such as viral infections. Hsp90 is known to be involved in the life cycle of numerous viruses by assisting in the folding and stability of viral proteins. Therefore, Hsp90 inhibitors have been investigated as broad-spectrum antiviral agents.

The involvement of HDAC6 in the immune response, particularly its role in regulating Treg function and inflammation, also points to its potential as a target in infectious diseases where modulating the host's immune response is critical. nih.govresearchgate.net For instance, in a mouse model of chronic Pseudomonas aeruginosa respiratory infection, selective HDAC6 inhibition demonstrated a robust anti-inflammatory profile, with a significant reduction in leukocyte recruitment to the airways. uniroma1.it This was accompanied by a modest decrease in the bacterial load, highlighting the potential of HDAC6 inhibitors to mitigate infection-related inflammation. uniroma1.it

Further research is needed to specifically delineate the efficacy of dual Hdac6/hsp90 inhibitors in preclinical models of viral infections.

Advanced Methodologies for Investigating Hdac6/hsp90 in 1

Biochemical Assays for Enzyme Inhibition and Activity

Biochemical assays are fundamental in determining the direct inhibitory effect of Hdac6/hsp90-IN-1 on its target enzymes, HDAC6 and HSP90. These assays provide quantitative measures of inhibition, such as the half-maximal inhibitory concentration (IC50), which is crucial for characterizing the compound's potency and selectivity.

HDAC6 Activity Assays:

Fluorometric-based assays are commonly used to measure HDAC6 activity. abcam.com These assays utilize a synthetic acetylated peptide substrate that, upon deacetylation by HDAC6, releases a fluorophore. abcam.comassaygenie.com The resulting fluorescence can be quantified to determine the rate of the enzymatic reaction. By introducing this compound at varying concentrations, a dose-response curve can be generated to calculate the IC50 value, which for this compound is 4.3 nM. medchemexpress.commedchemexpress.com These assays can be adapted for high-throughput screening to identify and characterize HDAC6 inhibitors. abcam.comassaygenie.com

HSP90 Activity Assays:

The inhibitory effect of this compound on HSP90 is often assessed using competitive binding assays. acs.org A common method involves fluorescence polarization, where a fluorescently labeled HSP90 inhibitor, such as geldanamycin, is used. acs.org In the absence of a competing inhibitor, the labeled molecule binds to HSP90, resulting in a high polarization value. When this compound is introduced, it competes with the labeled inhibitor for binding to HSP90's ATP-binding pocket, leading to a decrease in fluorescence polarization. This change is proportional to the inhibitory activity of the compound, and the IC50 value for this compound against HSP90 has been determined to be 46.8 nM. medchemexpress.commedchemexpress.com

Assay Type Target Enzyme Principle Key Measurement Reported IC50 for this compound
Fluorometric AssayHDAC6Deacetylation of a synthetic substrate releases a fluorophore.Fluorescence intensity4.3 nM medchemexpress.commedchemexpress.com
Fluorescence PolarizationHSP90Competitive binding with a fluorescently labeled inhibitor.Change in fluorescence polarization46.8 nM medchemexpress.commedchemexpress.com

Cell-Based Assays for Cellular Response Evaluation

A primary function of HDAC6 is the deacetylation of α-tubulin. rupress.org Therefore, a key indicator of this compound activity in cells is the level of α-tubulin acetylation.

Western Blotting:

Western blot analysis is a standard technique to measure changes in protein acetylation. Cells are treated with this compound, and cell lysates are then subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control). An increase in the ratio of acetylated α-tubulin to total α-tubulin indicates successful inhibition of HDAC6. mdpi.com Studies have shown that treatment with this compound leads to a significant increase in α-tubulin acetylation in a dose-dependent manner. bohrium.com

Immunofluorescence Microscopy:

Immunofluorescence microscopy provides a visual representation of α-tubulin acetylation within the cellular context. Treated cells are fixed, permeabilized, and stained with antibodies against acetylated α-tubulin. The resulting fluorescence can be imaged to observe the distribution and intensity of acetylated microtubules. This method has confirmed that HDAC6 inhibitors cause a substantial increase in α-tubulin acetylation throughout the cell. rupress.org

HSP90 is a molecular chaperone responsible for the stability and function of numerous "client" proteins, many of which are oncogenic. mdpi.comfrontiersin.org Inhibition of HSP90 by this compound is expected to lead to the degradation of these client proteins.

Western Blotting:

Western blotting is the primary method to assess the levels of HSP90 client proteins. Following treatment with this compound, cell lysates are analyzed for the expression of known HSP90 clients such as EGFR, Her2, Met, and Akt. bohrium.com A decrease in the levels of these proteins indicates that the chaperone function of HSP90 has been disrupted, leading to their proteasomal degradation. bohrium.comashpublications.org Furthermore, HDAC6 itself is an HSP90 client protein, and its degradation can also be observed following treatment. bohrium.comashpublications.orgresearchgate.net The induction of Heat Shock Protein 70 (HSP70) is often used as a biomarker for HSP90 inhibition. bohrium.comresearchgate.net

HSP90 Client Protein Function Effect of this compound
EGFRReceptor tyrosine kinase involved in cell growth and proliferation.Downregulation bohrium.comspandidos-publications.com
Her2Receptor tyrosine kinase, oncogene in breast cancer.Downregulation bohrium.com
MetReceptor tyrosine kinase involved in cell growth and motility.Downregulation bohrium.com
AktSerine/threonine kinase promoting cell survival.Downregulation bohrium.com
HDAC6Histone deacetylase, target of the inhibitor.Downregulation bohrium.comashpublications.org

Ultimately, the therapeutic potential of this compound lies in its ability to inhibit cell growth and induce cell death in diseased cells.

Cell Viability and Proliferation Assays:

Assays such as the MTT or CCK-8 assay are used to measure the metabolic activity of cells, which is an indicator of cell viability and proliferation. acs.orgnih.gov These colorimetric assays have demonstrated that this compound can inhibit the proliferation of cancer cells, such as H1975 non-small cell lung cancer cells, in a dose-dependent manner. bohrium.com

Apoptosis Assays:

To determine if the observed decrease in cell viability is due to programmed cell death, apoptosis assays are performed. Flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining is a common method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis. nih.gov Such analyses have shown that dual inhibitors of HDAC6 and HSP90 can effectively induce apoptosis in cancer cells. bohrium.com

Proteomic and Metabolomic Profiling in Response to Compound Treatment

To gain a broader understanding of the cellular changes induced by this compound, global proteomic and metabolomic approaches are utilized.

Proteomic Profiling:

Mass spectrometry-based proteomics can identify and quantify thousands of proteins in a cell, providing a comprehensive view of the cellular response to this compound. This can reveal novel substrates of HDAC6 and HSP90, as well as downstream signaling pathways that are affected by the compound. For instance, proteomic analysis of HDAC6 knockout mice led to the identification of 107 proteins with increased acetylation levels. nih.gov Such studies can uncover unexpected biological roles of HDAC6 and HSP90.

Metabolomic Profiling:

Metabolomics analyzes the complete set of small-molecule metabolites within a biological sample. This can reveal how this compound affects cellular metabolism. For example, studies on HDAC inhibitors have shown significant alterations in metabolites related to redox homeostasis, the tricarboxylic acid (TCA) cycle, and the urea (B33335) cycle. researchgate.net This provides insights into the metabolic reprogramming induced by the compound.

Gene Expression Analysis (e.g., RNA-seq) for Transcriptional Signatures

Gene expression analysis provides a snapshot of the transcriptional changes that occur in response to this compound treatment.

RNA-sequencing (RNA-seq):

RNA-seq is a powerful technique that allows for the sequencing of the entire transcriptome of a cell. This can identify genes and non-coding RNAs that are up- or down-regulated following treatment with this compound. nih.gov For example, RNA-seq analysis after HDAC6 knockdown revealed altered levels of several long non-coding RNAs (lncRNAs). nih.gov This information can help to elucidate the transcriptional networks that are modulated by the dual inhibitor and can identify potential biomarkers of response.

Quantitative Real-Time PCR (qRT-PCR):

Structural Biology Approaches to Elucidate this compound-Target Interactions

Understanding how a compound like this compound physically interacts with its protein targets is fundamental to rational drug design. Structural biology provides a high-resolution window into these interactions, guiding the optimization of inhibitor potency and selectivity.

High-resolution structural data from X-ray crystallography and cryo-electron microscopy (cryo-EM) are invaluable for visualizing the precise binding mode of an inhibitor within its target's active site. For the broader class of HDAC6 and Hsp90 inhibitors, these techniques have been instrumental. X-ray crystallography has successfully resolved the structures of HDAC6's catalytic domains, revealing the critical zinc-ion-containing active site that inhibitors target. nih.govmdpi.com Similarly, cryo-EM has provided insights into the dynamic conformational states of the Hsp90 chaperone machinery, including its various oligomeric forms and complexes with co-chaperones. nih.govnih.govbiorxiv.orgmdpi.com

However, to date, specific X-ray crystallography or cryo-EM structures of this compound (also known as compound 17) bound to either HDAC6 or Hsp90 have not been made publicly available in the scientific literature. While the full-length human HDAC6 has proven to be a challenging target for X-ray crystallography, structural data on its isolated domains are available. xray.cz The development of such compound-specific structural data would be a significant step forward, providing a definitive atomic-level map of the interactions that drive its dual inhibitory activity.

In the absence of direct crystallographic data for this compound, computational methods have been the primary tool for elucidating its binding characteristics. The design and rationale for this compound were heavily informed by molecular modeling and docking studies, which are crucial for developing dual-target inhibitors. nih.govresearchgate.net

The discovery of this compound, an isoindoline (B1297411) scaffold-based inhibitor, was the result of a rational design process that utilized molecular docking to predict how potential compounds would fit into the binding sites of both HDAC6 and Hsp90. nih.govebi.ac.uk This process involves creating a three-dimensional model of the target proteins and computationally "docking" the inhibitor into the active site to predict its binding conformation and affinity. nih.gov

For this compound, docking studies predicted that its hydroxamic acid moiety would chelate the essential zinc ion in the HDAC6 catalytic site, while another part of the molecule would form key interactions within the ATP-binding pocket of Hsp90. nih.govunica.it This dual-engagement model, born from computational analysis, was subsequently validated by in vitro assays that confirmed the compound's potent inhibitory activity against both enzymes. ebi.ac.uk

The table below summarizes the reported inhibitory activities of this compound, which were guided by initial computational assessments.

TargetIC₅₀ ValueCell Line (Growth Inhibition)GI₅₀ Value
HDAC64.3 nMA549 (Lung Cancer)0.76 µM
Hsp90α46.8 nMH1975 (Lung Cancer)0.52 µM
Data sourced from ChEMBL and MedChemExpress. ebi.ac.ukmedchemexpress.com

These computational approaches are not only used for designing new molecules but also for virtual screening of large compound libraries to identify new potential dual inhibitors. mdpi.com

In Vitro and Ex Vivo Complex Biological Models (e.g., 3D Organoids, Patient-Derived Xenografts)

To bridge the gap between enzymatic assays and clinical efficacy, researchers employ complex biological models that more accurately mimic human disease. While studies specifically using 3D organoids for this compound have not been reported, its efficacy has been evaluated in robust xenograft models.

Patient-derived xenograft (PDX) models, where tumor tissue from a human patient is implanted into an immunodeficient mouse, are a powerful tool for preclinical assessment. The study that first described this compound utilized a human H1975 non-small cell lung cancer (NSCLC) xenograft model in mice. ebi.ac.ukmedchemexpress.com

The research demonstrated that this compound significantly suppressed tumor growth in these xenograft models. ebi.ac.ukmedchemexpress.comresearchgate.net This finding is critical as it shows the compound's activity in a complex in vivo tumor microenvironment. Furthermore, the study noted that this compound could effectively reduce the expression of Programmed death-ligand 1 (PD-L1) in lung cancer cells, suggesting a potential role in modulating the tumor's immune evasion capabilities. ebi.ac.ukmedchemexpress.com The success in this xenograft model provides a strong rationale for further preclinical and, potentially, clinical development. medchemexpress.commedchemexpress.commedchemexpress.com

Resistance Mechanisms, Combination Strategies, and Future Research Trajectories

Characterization of Acquired Resistance Mechanisms to Dual HDAC6/HSP90 Inhibition in Pre-clinical Settings

Despite the promise of dual-target agents, cancer cells can develop resistance through various mechanisms. Understanding these adaptations is crucial for developing durable therapeutic strategies. Chronic exposure to HSP90 inhibitors can lead to acquired resistance, a phenomenon that may also apply to dual inhibitors. nih.govnih.gov

The emergence of resistance to therapies targeting HDACs and HSP90 is often driven by genetic and epigenetic rewiring within cancer cells. nih.gov While specific studies on Hdac6/hsp90-IN-1 are nascent, research on inhibitors of its individual targets provides insight into potential resistance pathways.

HDAC Expression Changes: Studies on acquired resistance to HSP90 inhibitors have revealed altered expression of histone deacetylase family members, including HDAC1, HDAC5, and HDAC6, in resistant cell lines. nih.govnih.gov This suggests that the cell's epigenetic machinery can adapt to circumvent the effects of HSP90 inhibition.

Epigenetic Remodeling: Epigenetic changes are a crucial driving force behind acquired drug resistance. nih.gov Resistance to HDAC inhibitors can involve broad epigenetic regulation, including changes in histone acetylation and DNA methylation, which can alter gene expression programs to promote survival. mdpi.comoaepublish.com Hsp90 itself can facilitate the evolution of drug resistance through both epigenetic and genomic mechanisms by unmasking cryptic genetic variation. nih.gov

Drug Efflux Pumps: Upregulation of drug efflux pumps, such as P-glycoprotein (MDR1), is a well-known mechanism of resistance to various anticancer agents, including some HSP90 inhibitors. nih.gov This could potentially reduce the intracellular concentration of a dual inhibitor like this compound, diminishing its efficacy.

Cancer cells exhibit remarkable plasticity, allowing them to reprogram signaling networks to survive therapeutic insults. This adaptive reprogramming is a key feature of resistance to targeted therapies.

Activation of Compensatory Pathways: A primary mechanism of resistance involves the activation of alternative survival pathways. For HDAC inhibitors, resistance can be mediated by the induction of the ERK pathway. immunologyresearchjournal.com Similarly, resistance to HSP90 inhibitors can be driven by the reactivation of key survival pathways like PI3K/AKT and MAPK/ERK. aacrjournals.org Targeting tumors with kinase inhibitors induces complex adaptive programs that promote the persistence of a fraction of cells, facilitating the eventual outgrowth of resistant clones. aacrjournals.org

Heat Shock Response (HSR): The intersection of HDAC6 and HSP90 is critical in regulating the heat shock response via HSF1. encyclopedia.pubmdpi.com HDAC6 deacetylates HSP90, enhancing its chaperone activity, while also regulating the dissociation of the repressive HDAC6/HSF1/HSP90 complex, allowing HSF1 to activate the expression of protective heat shock proteins. encyclopedia.pubmdpi.com An adaptive upregulation of this response could theoretically confer resistance to dual inhibition.

Autophagy Modulation: HDAC6 plays a role in autophagy, a cellular recycling process that can promote cancer cell survival under stress. mdpi.com Inhibition of HDAC6 can prevent the fusion of autophagosomes with lysosomes, leading to the accumulation of protein aggregates and apoptosis. nih.gov However, cancer cells might develop mechanisms to overcome this blockade, thereby promoting their survival.

Rational Design of Combinatorial Research Strategies with this compound

Given the potential for acquired resistance, combining this compound with other agents is a rational approach to enhance efficacy and preempt resistance. The dual-targeting nature of the compound provides a unique platform for synergistic combinations.

Combining dual HDAC6/HSP90 inhibition with established chemotherapeutics or targeted agents has shown significant promise in preclinical studies. These combinations often result in synergistic anti-cancer effects.

Taxanes: In ovarian cancer models, selective HDAC6 inhibitors have demonstrated synergistic anticancer effects when combined with paclitaxel. spandidos-publications.com This synergy is attributed to increased apoptosis, evidenced by the modulation of pro- and anti-apoptotic proteins like caspases, Bak, Bax, and Bcl-2. spandidos-publications.com

Platinum Agents: The combination of the HDAC6 inhibitor YCW1 with cisplatin (B142131) has been shown to synergistically inhibit lung tumor growth in xenograft models. frontiersin.org

Other Chemotherapeutics: In Natural Killer (NK)/T-cell lymphoma models, the selective HDAC6 inhibitor NN-429 showed synergistic interactions with standard chemotherapeutic agents such as cytarabine, doxorubicin, and etoposide. mdpi.com

A summary of preclinical studies showing synergy between HDAC6 or HSP90 inhibitors and standard-of-care agents is presented below.

Cancer TypeInhibitor(s)Combination AgentObserved Effect
Ovarian CancerACY-241 (citarinostat), A452 (HDAC6 inhibitors)PaclitaxelSynergistic decrease in cell viability and colony formation; increased apoptosis. spandidos-publications.com
Lung CancerYCW1 (HDAC6 inhibitor)CisplatinSynergistic inhibition of tumor growth in xenografts. frontiersin.org
NK/T-Cell LymphomaNN-429 (HDAC6 inhibitor)Doxorubicin, EtoposideSynergistic cytotoxicity. mdpi.com
Synovial Sarcoma17-AAG (HSP90 inhibitor), MS-275 (HDAC inhibitor)-Synergistic inhibition of proliferation and induction of apoptosis. nih.gov
Esophageal Squamous Cell CarcinomaTubastatin A (HDAC6 inhibitor), PU-H71 (HSP90 inhibitor)-Stronger inhibition of cell migration and proliferation compared to single agents; significant tumor growth inhibition in vivo. nih.gov

A key strategy to overcome resistance is to combine this compound with novel agents that target the very pathways cells use to adapt and survive.

MEK Inhibitors: The Ras/MAPK signaling pathway is a frequent escape route. In castration-resistant prostate cancer models, the combination of the HDAC6-specific inhibitor ricolinostat (B612168) and the MEK-inhibitor selumetinib (B1684332) resulted in a synergistic interaction, suppressing survival pathways and increasing apoptosis. nih.gov

DNA Damage Response (DDR) Inhibitors: A combination of a DNA-PKcs inhibitor (Nu7441) and a pan-HDAC inhibitor (SAHA) was found to significantly delay tumor growth more than either agent alone in a mouse model. tandfonline.com The study revealed that DNA-PKcs inhibition sensitizes cells to HDAC inhibitors by impairing the HDAC6-HSP90 chaperone function on the mitotic kinase Aurora A. tandfonline.com

Immunotherapy: HDAC6 inhibition can modulate the tumor immune microenvironment. immunologyresearchjournal.comnih.gov this compound has been shown to down-regulate PD-L1 expression in interferon-gamma-treated lung cancer cells, suggesting a potential synergistic combination with immune checkpoint inhibitors. medchemexpress.com In melanoma cell lines, HDAC6 inhibition downregulated PD-L1 and impaired xenograft growth. immunologyresearchjournal.com

The table below details novel combination strategies investigated in preclinical settings.

Cancer TypeInhibitor(s)Combination Target/AgentRationale / Observed Effect
Castration-Resistant Prostate CancerRicolinostat (ACY1215) (HDAC6 inhibitor)Selumetinib (MEK inhibitor)Synergistic cytotoxicity and apoptosis by suppressing the MAPK survival pathway. nih.gov
Colorectal Cancer (in vivo)Nu7441 (DNA-PKcs inhibitor)SAHA (pan-HDAC inhibitor)Significantly delayed tumor growth by impairing the HDAC6-HSP90 axis and increasing mitotic catastrophe. tandfonline.com
Lung CancerThis compoundImmune Checkpoint Inhibitors (ICI)Rationale based on the finding that this compound down-regulates PD-L1 expression. medchemexpress.com
MelanomaHDAC6 inhibitorsImmune Checkpoint Inhibitors (ICI)HDAC6 inhibition downregulated PD-L1 on primary melanoma cells. immunologyresearchjournal.com
Non-Small Cell Lung CancerRicolinostat (HDAC6 inhibitor)JQ1 (Bromodomain inhibitor)Improved immunogenicity of the tumor microenvironment, leading to immune-mediated growth arrest. immunologyresearchjournal.com

Identification of Predictive and Prognostic Biomarkers in Research Models

To optimize the clinical application of this compound, it is essential to identify biomarkers that can predict response or provide prognostic information.

HDAC6 Expression: In HER2-positive breast cancer, higher expression of HDAC6 was significantly associated with an increased risk of recurrence, suggesting it may be a prognostic factor. mdpi.com Conversely, in cutaneous T-cell lymphoma (CTCL), high HDAC6 expression was correlated with a favorable outcome. ddtjournal.com These contrasting findings highlight the context-dependent role of HDAC6.

HSP90 Acetylation: Since HDAC6 deacetylates HSP90, the level of acetylated HSP90 (acetyl-HSP90) could serve as a pharmacodynamic biomarker of target engagement. nih.gov In early-stage breast cancer, acetyl-HSP90 was found to have prognostic value, being significantly associated with disease-free survival. nih.govnih.gov

Client Protein Status: The stability of many oncoproteins, such as HER2, AKT, RAF-1, and mutant p53, depends on HSP90 chaperone function. The expression levels or mutation status of these key HSP90 client proteins could potentially predict sensitivity to dual inhibition.

HR23B: The proteasomal shuttling factor HR23B has been identified as a potential predictive biomarker for the clinical response to HDAC inhibitors. drugtargetreview.com Its expression is influenced by the HDAC6-HSP90 axis, making it a candidate biomarker for dual inhibitors. drugtargetreview.com

The following table summarizes potential biomarkers for HDAC6/HSP90 targeted therapies.

BiomarkerBiomarker TypeCancer Type / ContextKey Finding
HDAC6 ExpressionPrognosticHER2+ Breast CancerHigh expression associated with increased risk of relapse. mdpi.com
Acetylated HSP90PrognosticEarly-Stage Breast CancerSignificantly associated with disease-free survival. nih.govnih.gov
HR23BPredictiveCutaneous T-cell lymphoma (CTCL)High expression coincided with clinical response to HDAC inhibitors. drugtargetreview.com
HSP90 Client Proteins (e.g., HER2, AKT)PredictiveVarious CancersTheir dependence on HSP90 suggests they could predict sensitivity.
Histone AcetylationPharmacodynamicGeneralIndicates target engagement of HDAC inhibition. ddtjournal.com

Molecular Signatures Correlating with this compound Response

Identifying which tumors will respond best to a dual HDAC6/Hsp90 inhibitor is a critical area of research. The expression levels of the target proteins and the status of their downstream pathways are likely to serve as key molecular signatures. For instance, studies on breast cancer subtypes have revealed differential sensitivity to single-agent inhibitors, suggesting a basis for predicting response to dual inhibitors. Triple-negative breast cancer (TNBC) cells show high sensitivity to the Hsp90 inhibitor 17-DMAG, while ERα-positive breast cancer cells, which express higher levels of HDAC6, are more sensitive to the HDAC6 inhibitor Tubacin (B1663706). ijbs.com

Furthermore, acquired resistance to Hsp90 inhibitors has been linked to altered expression of HDAC family members, including HDAC6. nih.gov In cell lines made resistant to the Hsp90 inhibitor 17-AAG, the expression of HDAC6 was altered, and the use of HDAC inhibitors could resensitize these cells to a wide spectrum of structurally distinct Hsp90 inhibitors. nih.gov This suggests that tumors with inherent or acquired alterations in HDAC expression may be particularly vulnerable to a dual-inhibition strategy. Therefore, baseline expression levels of HDAC6 and Hsp90, the specific mutational landscape of a tumor (e.g., dependence on Hsp90 client proteins), and prior treatment history could all serve as molecular signatures to guide the application of compounds like this compound.

Development of Surrogate Markers for Target Engagement

To confirm that this compound is hitting its intended targets in a biological system, researchers rely on surrogate markers that reflect the compound's mechanism of action. Since this compound is designed to inhibit both enzymes, key biomarkers are associated with the downstream effects of this dual inhibition.

One primary marker for HDAC6 inhibition is the acetylation status of its specific substrates. A key substrate of HDAC6 is α-tubulin; therefore, an increase in acetylated α-tubulin serves as a reliable indicator of target engagement. bohrium.comashpublications.orgresearchgate.net Similarly, as HDAC6 deacetylates Hsp90, an increase in acetylated Hsp90 is another direct marker of the compound's activity. ashpublications.orgoup.com

For Hsp90 inhibition, a hallmark indicator is the degradation of its client proteins. This compound (also referred to as compound 17 in literature) has been shown to induce the degradation of oncogenic proteins such as Src, AKT, Rb, and FAK. nih.gov Another consequence of Hsp90 inhibition is the compensatory upregulation of other heat shock proteins, like Hsp70, which can also be monitored. bohrium.com

Beyond these direct mechanistic markers, this compound has been found to modulate pathways involved in immune response. Research has shown it downregulates the expression of immune checkpoint proteins PD-L1 and IDO, an effect mediated through the inhibition of the STAT1 pathway. nih.gov This provides a set of functional surrogate markers that not only confirm target engagement but also link the inhibitor's action to a desired anti-tumor immune effect.

Exploration of Structure-Activity Relationships for Next-Generation Inhibitor Development

Medicinal Chemistry Efforts to Enhance Selectivity and Potency in Research

The development of dual HDAC6/Hsp90 inhibitors like this compound is a significant medicinal chemistry challenge, as the two targets belong to different protein families with distinct binding site architectures. acs.orgnih.gov The primary strategy has been a hybrid or chimeric approach, which involves identifying the essential pharmacophores for each target and linking them together into a single molecule. bohrium.comnih.gov

This compound (compound 17) was developed using this rationale. nih.gov It is an isoindoline-based dual inhibitor that emerged from a campaign to create resorcinol-based hydroxamates. tandfonline.comnih.govmedchemexpress.com This compound demonstrated potent and selective dual inhibition, with IC50 values of 4.3 nM for HDAC6 and 46.8 nM for Hsp90. tandfonline.commedchemexpress.com The design process often begins by recruiting validated structural units known to inhibit HDAC6 and Hsp90 and then installing them into flexible templates via efficient synthetic routes. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing these dual inhibitors. For example, in the development of one series of bifunctional inhibitors, researchers found that isopropyl-substituted analogues generally showed stronger binding affinity to Hsp90. bohrium.com The length and composition of the linker connecting the two pharmacophores are also critical variables that can be modified to fine-tune the inhibitory activity against both targets. nih.gov The ultimate goal of these medicinal chemistry efforts is to achieve high potency against both HDAC6 and Hsp90 while maintaining selectivity over other HDAC isoforms to minimize potential off-target effects. acs.orgresearchgate.net

Table 1: Inhibitory Potency of this compound and Related Compounds

Compound Target IC50 / GI50 Cell Line Notes Source
This compound (Cpd 17) HDAC6 4.3 nM - Potent dual inhibitor. tandfonline.commedchemexpress.com
Hsp90 46.8 nM - tandfonline.commedchemexpress.com
A549 cells 0.76 µM A549 Growth inhibitory effect. tandfonline.com
H1975 cells 0.52 µM H1975 Growth inhibitory effect. tandfonline.com
Compound 6e Hsp90α 5.8 nM - Bifunctional inhibitor. bohrium.com
HDAC6 3.5 nM - Good selectivity toward HDAC6. bohrium.com
H1975 cells 12 nM H1975 Anti-proliferative effect. bohrium.com
Compound 59 HDAC6 53% inhib. @ 5 µM - Identified as a dual inhibitor but with weak activity. tandfonline.com
Hsp90 32.1% inhib. @ 50 µM - Serves as a starting point for optimization. tandfonline.com

Development of Analogs with Modulated Properties for Research Models

The creation of analogs with varied properties is essential for probing the complex biology of the HDAC6-Hsp90 interplay and for optimizing lead compounds. Medicinal chemists synthesize series of related compounds to explore how structural modifications affect potency, selectivity, and cellular activity. tandfonline.commdpi.com

For instance, an in silico screening campaign for dual HDAC6/Hsp90 inhibitors identified a set of compounds that, in biological testing, showed inhibitory activity against HDAC6 and antiproliferative effects but had no significant Hsp90 inhibition. mdpi.comresearchgate.net However, because these hit compounds possessed low molecular weight and a chemical structure similar to potent Hsp90 blockers, they were identified as valuable starting points for structural and medicinal chemistry optimization to achieve dual activity. mdpi.comresearchgate.net This highlights how analogs that may not be successful dual inhibitors themselves can serve as crucial research tools and scaffolds for future development.

Similarly, other studies have successfully created analogs by modifying linkers and cap groups on an existing scaffold. mdpi.com This allows for a systematic exploration of the chemical space to understand what features are critical for binding to each target. By developing analogs with a range of potencies—from highly potent to weakly active or single-target selective—researchers can more definitively attribute biological effects to the inhibition of one or both targets in various research models. tandfonline.com This iterative process of design, synthesis, and testing of analogs is fundamental to advancing from an initial hit to a refined chemical probe or therapeutic candidate. mdpi.com

Unanswered Questions and Emerging Research Frontiers

Comprehensive Understanding of Off-Target Effects in Complex Biological Systems

A significant frontier in the development of dual inhibitors like this compound is gaining a comprehensive understanding of their off-target effects. While the strategy aims for a synergistic effect on two specific targets, any molecule introduced into a complex biological system has the potential to interact with unintended proteins. Although selective HDAC6 inhibitors are known to have a more favorable profile than pan-HDAC inhibitors, selectivity can be lost at higher concentrations, leading to off-target toxicities. nih.govmdpi.com

Long-Term Impact on Cellular Homeostasis and Adaptation in Pre-clinical Models

The long-term administration of therapeutic agents in pre-clinical cancer models can induce complex cellular responses, leading to altered homeostasis and the development of adaptive mechanisms that may affect treatment efficacy. While dedicated long-term studies on the dual inhibitor this compound are not extensively detailed in published literature, its impact can be projected from its mechanism of action and data from studies on individual and combined Histone Deacetylase 6 (HDAC6) and Heat Shock Protein 90 (HSP90) inhibition. The primary rationale for developing dual-target agents like this compound is to induce a more profound and sustained disruption of cellular homeostasis while simultaneously preventing the adaptive changes that lead to drug resistance.

Disruption of Protein Homeostasis (Proteostasis)

Cellular homeostasis is critically dependent on a tightly regulated network of protein synthesis, folding, and degradation, collectively known as proteostasis. HSP90 is a central node in this network, acting as a molecular chaperone essential for the stability and function of a wide array of "client" proteins, many of which are oncogenic drivers. mdpi.comijbs.com HDAC6 contributes to proteostasis primarily through its role in stress response pathways, such as autophagy, and by deacetylating non-histone protein targets, including HSP90 itself. researchgate.netmolbiolcell.org

The dual inhibition by this compound delivers a two-pronged assault on cancer cell proteostasis.

HDAC6 Inhibition : Leads to the hyperacetylation of its substrates. A key substrate is HSP90. Hyperacetylation of HSP90 is known to abrogate its chaperone function, weakening its interaction with client proteins and co-chaperones, thereby promoting client protein degradation. molbiolcell.orgnih.gov Another critical substrate is α-tubulin; its hyperacetylation disrupts microtubule dynamics, affecting cell structure and division. nih.gov

HSP90 Inhibition : Directly blocks the chaperone's ATP-binding site, preventing it from assisting in the folding and maturation of its client proteins. This leads to the misfolding and subsequent degradation of numerous proteins vital for tumor growth and survival. mdpi.com

Pre-clinical studies on this compound (referred to as compound 17 in the foundational study) in non-small-cell lung cancer (NSCLC) cell lines demonstrated this dual impact. Treatment led to both the degradation of HSP90 client proteins and the hyperacetylation of the HDAC6 substrate α-tubulin, confirming a simultaneous disruption of these homeostatic pathways. nih.govbohrium.com

Table 1: Observed Effects of this compound on Key Cellular Homeostasis Proteins in Pre-clinical NSCLC Models
Target PathwayProtein MarkerObserved EffectFunctional ConsequenceReference
HDAC6 Activityα-tubulinIncreased AcetylationDisruption of microtubule stability and dynamics. nih.govbohrium.com
HSP90 Chaperone FunctionEGFRDegradationInhibition of cancer cell proliferation and survival signaling. nih.govbohrium.com
METDegradationInhibition of oncogenic signaling. nih.govbohrium.com
AKTDegradationInhibition of a key cell survival pathway. nih.govbohrium.com
Immune HomeostasisPD-L1Reduced ExpressionPotential modulation of the tumor's ability to evade the immune system. nih.gov

Cellular Adaptation and Counteraction

A significant challenge in long-term cancer therapy is the emergence of adaptive resistance. Pre-clinical models have shown that prolonged exposure to single-agent HSP90 inhibitors can lead to acquired resistance. nih.govacs.org One of the key mechanisms of this adaptation is the alteration of HDAC activity. Cancer cells can adapt to HSP90 inhibition by upregulating HDAC6, which can counteract the effects of the drug. nih.gov

The strategy of dual inhibition, as embodied by this compound, is designed to preempt this adaptive pathway. By targeting HDAC6 and HSP90 concurrently, the inhibitor blocks the primary target (HSP90) as well as a key mechanism of resistance (HDAC6 activity). This approach is hypothesized to create a more durable anti-tumor response and delay or prevent the emergence of resistant cell populations. mdpi.comnih.gov

Furthermore, HDAC6 is integral to cellular adaptation to stress. It regulates the heat shock response (HSR) by controlling the duration of the activation of Heat Shock Factor 1 (HSF1), the master transcription factor for heat shock proteins. molbiolcell.org Long-term inhibition of HDAC6 would likely lead to a sustained dysregulation of these adaptive stress response pathways, leaving cancer cells more vulnerable to proteotoxic stress and less able to adapt and survive.

Table 2: Cellular Adaptation Mechanisms to HSP90 Inhibition and Counteraction by a Dual Inhibitor Approach
Adaptation Mechanism to Single-Agent HSP90iCellular ObservationHypothesized Effect of this compoundReference
HDAC UpregulationIncreased expression and activity of HDAC6 observed in cell lines with acquired resistance to HSP90 inhibitors.Simultaneous inhibition of HDAC6 prevents it from compensating for HSP90 inhibition, potentially averting this resistance pathway. nih.govacs.org
Stress Response Activation (HSR)Cells activate the HSF1-mediated heat shock response to produce chaperones and survive proteotoxic stress.Long-term HDAC6 inhibition disrupts the normal regulation of HSF1, potentially impairing the cell's ability to mount an effective, sustained stress response. molbiolcell.org
Autophagy RegulationHDAC6 is involved in the fusion of autophagosomes with lysosomes, a key step in clearing damaged proteins.Inhibition of HDAC6 can impair the autophagic flux, preventing cells from clearing aggregated proteins induced by HSP90 inhibition and increasing cellular stress. researchgate.netnih.gov

Q & A

Basic: What is the mechanism of action of HDAC6/HSP90-IN-1 as a dual inhibitor, and how does this influence experimental design?

This compound simultaneously inhibits histone deacetylase 6 (HDAC6) and heat shock protein 90 (HSP90), disrupting protein folding and degradation pathways. HDAC6 regulates α-tubulin deacetylation, while HSP90 stabilizes oncogenic client proteins. Methodologically, researchers must design assays to isolate these dual effects:

  • Use enzyme activity assays (e.g., fluorometric HDAC6 assays) to confirm direct inhibition .
  • Pair with cellular thermal shift assays (CETSA) to validate HSP90 target engagement in live cells .
  • Include isoform-specific controls (e.g., HDAC1/8 inhibitors) to rule off-target effects .

Basic: What in vitro and in vivo assays are most appropriate for quantifying this compound inhibitory activity?

  • Enzyme-level assays : Fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC for HDAC6) and ATPase activity assays for HSP90 .
  • Cellular assays : Measure acetylated α-tubulin (HDAC6 biomarker) via western blot and HSP90 client protein degradation (e.g., HER2, AKT) .
  • In vivo models : Use xenografts with endpoints like tumor volume reduction and pharmacodynamic markers (e.g., PD-L1 downregulation) .
  • Ensure triplicate technical replicates and include dose-response curves to assess potency (IC₅₀) .

Advanced: How can researchers resolve contradictions between in vitro enzyme inhibition data and cellular efficacy outcomes for this compound?

Contradictions may arise from poor cellular permeability, off-target effects, or compensatory pathways. Methodological steps:

  • Perform cellular pharmacokinetics (e.g., LC-MS quantification of intracellular drug levels) .
  • Apply knockdown/knockout models (e.g., CRISPR-Cas9 for HDAC6/HSP90) to isolate target-specific effects .
  • Use transcriptomic profiling (RNA-seq) to identify compensatory pathways (e.g., upregulated HSP70) .

Advanced: What experimental designs are optimal for studying this compound’s synergistic effects with other anticancer agents?

  • Combinatorial screening : Use a matrix of concentrations (e.g., 3×3 dose grids) with agents like proteasome inhibitors (bortezomib) or immune checkpoint blockers .
  • Assess synergy via Chou-Talalay combination indices and validate with isobologram analysis .
  • Include time-course experiments to evaluate delayed synergistic effects (e.g., PD-L1 modulation over 72 hours) .

Basic: How should researchers validate this compound’s target engagement in heterogeneous tumor models?

  • Use patient-derived xenografts (PDXs) to mimic tumor heterogeneity .
  • Apply multiplex immunohistochemistry to co-stain for acetylated α-tubulin (HDAC6 inhibition) and HSP90 client proteins (e.g., EGFR) .
  • Correlate target modulation with functional outcomes (e.g., apoptosis via TUNEL assay) .

Advanced: What are the challenges in interpreting this compound’s role in PD-L1 modulation, and how can they be addressed?

This compound downregulates PD-L1 via HSP90 inhibition, but confounding factors (e.g., immune cell infiltration) complicate interpretation. Strategies:

  • Use immune-deficient models (e.g., NSG mice) to isolate tumor-intrinsic PD-L1 regulation .
  • Pair with flow cytometry to quantify PD-L1 surface expression vs. transcriptional changes (qRT-PCR) .
  • Compare with HSP90-specific inhibitors (e.g., ganetespib) to distinguish HDAC6’s contribution .

Basic: What pharmacokinetic parameters are critical for optimizing this compound dosing in preclinical studies?

  • Measure plasma half-life (t½) , Cmax , and AUC via LC-MS .
  • Assess blood-brain barrier penetration if studying CNS cancers (e.g., glioblastoma models) .
  • Use mechanistic PK/PD modeling to link exposure to target modulation (e.g., acetylated tubulin levels) .

Advanced: How can researchers confirm this compound’s specificity for HDAC6 over other HDAC isoforms?

  • Perform selectivity panels using recombinant HDAC isoforms (1, 2, 3, 8) in enzymatic assays .
  • Use isoform-specific inhibitors as controls (e.g., MS-275 for HDAC1/3) .
  • Conduct gene expression profiling (e.g., HDAC6 knockdown vs. drug treatment) to identify overlapping pathways .

Advanced: What methodologies address the dual inhibition paradox when attributing phenotypic effects to HDAC6 vs. HSP90?

  • Conditional knockdown models : Temporally silence HDAC6 or HSP90 using inducible shRNA alongside drug treatment .
  • Chemical biology approaches : Use bifunctional probes (e.g., this compound linked to biotin) for pull-down assays to map interactome changes .
  • Dynamic BH3 profiling to assess changes in apoptotic priming under dual inhibition .

Basic: How should this compound findings be structured in manuscripts to meet peer-review standards?

  • Follow IMRaD structure with emphasis on Methods reproducibility (e.g., detailed assay conditions) .
  • In Results , separate enzyme inhibition data (e.g., IC₅₀ tables) from cellular efficacy (e.g., tumor growth curves) .
  • In Discussion , explicitly address limitations (e.g., compensatory HSP70 upregulation) and propose validation experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.